molecular formula C23H31N3O3S B4495670 4-{[N-(3,5-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE

4-{[N-(3,5-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE

Cat. No.: B4495670
M. Wt: 429.6 g/mol
InChI Key: NVYFCWDIXAWAIS-UHFFFAOYSA-N
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Description

4-{[N-(3,5-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[N-(3,5-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,5-dimethylphenylmethanesulfonamide with a suitable benzamide derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[N-(3,5-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-{[N-(3,5-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[N-(3,5-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Dimethylphenyl)methanesulfonamide
  • N-(1-Methylpiperidin-4-yl)benzamide
  • 3,5-Dimethylbenzenesulfonamide

Uniqueness

4-{[N-(3,5-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

4-[(3,5-dimethyl-N-methylsulfonylanilino)methyl]-N-(1-methylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3S/c1-17-13-18(2)15-22(14-17)26(30(4,28)29)16-19-5-7-20(8-6-19)23(27)24-21-9-11-25(3)12-10-21/h5-8,13-15,21H,9-12,16H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYFCWDIXAWAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CC2=CC=C(C=C2)C(=O)NC3CCN(CC3)C)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[N-(3,5-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE
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4-{[N-(3,5-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE
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4-{[N-(3,5-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE
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4-{[N-(3,5-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE
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4-{[N-(3,5-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE
Reactant of Route 6
4-{[N-(3,5-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE

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